(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Overview
Description
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with (S)-1-aminopropan-2-ol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize the reaction efficiency and scalability. The use of solid catalysts, such as iron-chrome catalysts, has been reported to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate, hydrochloric acid, and various catalysts such as iron-chrome catalysts. The reactions are typically conducted at elevated temperatures and pressures to achieve optimal results .
Major Products
The major products formed from these reactions include various carbamate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the production of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl (1-aminopropan-2-yl)carbamate hydrochloride
- (S)-2-Amino-1-methylethyl carbamic acid methyl ester hydrochloride
- (S)-2-Amino-1-methylethyl carbamic acid ethyl ester hydrochloride
Uniqueness
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is unique due to its high stability and reactivity, which make it an ideal intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple types of chemical reactions also enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXWWFZXWRQAK-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693621 | |
Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959833-70-6 | |
Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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